molecular formula C30H40N6O7 B164580 Dioxicol CAS No. 127060-79-1

Dioxicol

Cat. No. B164580
M. Wt: 596.7 g/mol
InChI Key: GVPBXLMJFSPIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxicol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Dioxicol is a synthetic compound that is produced by the reaction of two chemicals, namely, 2,4-dinitrophenol and 4-chlororesorcinol. This compound has been extensively studied for its unique properties, which make it a valuable tool for scientific research.

Mechanism Of Action

Dioxicol works by inhibiting the activity of certain enzymes, such as ATP synthase and cytochrome oxidase. These enzymes play a crucial role in the production of ATP, which is the primary source of energy for cells. By inhibiting these enzymes, Dioxicol disrupts cellular energy production, leading to cell death.

Biochemical And Physiological Effects

Dioxicol has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are implicated in various diseases, such as cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dioxicol is its versatility. It can be used in a variety of scientific research applications, from organic chemistry to cell biology. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for many labs. However, Dioxicol is also highly toxic and can be dangerous if mishandled. It is important for researchers to take appropriate safety precautions when working with this compound.

Future Directions

There are many potential future directions for research involving Dioxicol. One area of interest is its potential as an anti-cancer agent. Studies have shown that Dioxicol can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another potential application is in the development of new drugs for neurodegenerative disorders, such as Alzheimer's disease. Dioxicol has been shown to reduce the production of reactive oxygen species, which are implicated in the development of these diseases. Overall, Dioxicol is a versatile and valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of Dioxicol involves the reaction of 2,4-dinitrophenol and 4-chlororesorcinol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is then purified using various techniques, such as recrystallization or chromatography.

Scientific Research Applications

Dioxicol has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Dioxicol is also used as a staining agent in microscopy, allowing researchers to visualize specific structures within cells and tissues.

properties

CAS RN

127060-79-1

Product Name

Dioxicol

Molecular Formula

C30H40N6O7

Molecular Weight

596.7 g/mol

IUPAC Name

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol;6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H24N2O.C10H10N2O4.C5H6N2O2/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15;1-3-2-4(8)7-5(9)6-3/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,13-14H,5-6H2;2H,1H3,(H2,6,7,8,9)

InChI Key

GVPBXLMJFSPIMB-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-]

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-]

Other CAS RN

127060-79-1

synonyms

dioxicol

Origin of Product

United States

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